molecular formula C9H9Cl2N3 B2394131 4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1955548-74-9

4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2394131
CAS No.: 1955548-74-9
M. Wt: 230.09
InChI Key: NKZJAUQSVRRTBO-UHFFFAOYSA-N
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Description

4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring The presence of chlorine atoms at positions 4 and 6, along with methyl groups at positions 1, 3, and 5, contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine core . The reaction conditions generally include:

    Temperature: Ambient to moderate temperatures (25-60°C)

    Solvent: Common solvents include ethanol or acetonitrile

    Catalyst: Trifluoracetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and aryl boronic acids in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted pyrazolopyridines with various functional groups.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Coupling: Formation of aryl-substituted pyrazolopyridines.

Scientific Research Applications

4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine
  • 1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine
  • 4-chloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness

4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both chlorine and methyl groups, which impart distinct electronic and steric properties. These modifications enhance its reactivity and binding affinity compared to similar compounds. Additionally, the specific substitution pattern allows for targeted functionalization, making it a versatile scaffold for various applications .

Properties

IUPAC Name

4,6-dichloro-1,3,5-trimethylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3/c1-4-7(10)6-5(2)13-14(3)9(6)12-8(4)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZJAUQSVRRTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1Cl)N(N=C2C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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